Cystine, N,N'-diacetyl-, L-

Catalog No.
S524876
CAS No.
5545-17-5
M.F
C10H16N2O6S2
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cystine, N,N'-diacetyl-, L-

CAS Number

5545-17-5

Product Name

Cystine, N,N'-diacetyl-, L-

IUPAC Name

2-acetamido-3-[(2-acetamido-2-carboxyethyl)disulfanyl]propanoic acid

Molecular Formula

C10H16N2O6S2

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C10H16N2O6S2/c1-5(13)11-7(9(15)16)3-19-20-4-8(10(17)18)12-6(2)14/h7-8H,3-4H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)(H,17,18)

InChI Key

YTPQSLLEROSACP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

D-7042; D-7193; D 7042; D 7193; D7042; D7193; N,N-Diacetylcystine

Canonical SMILES

CC(=O)NC(CSSCC(C(=O)O)NC(=O)C)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)C)C(=O)O

The exact mass of the compound N,N'-Diacetyl-L-cystine is 324.04 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203782. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Hydrogen Sulfide - Sulfides - Disulfides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N,N'-diacetyl-L-cystine (CAS: 5545-17-5), commonly known as DiNAC, is the stereochemically defined disulfide dimer of N-acetyl-L-cysteine (NAC). Functioning primarily as a highly stable, controlled-release precursor for intracellular glutathione synthesis and a potent immunomodulator, DiNAC overcomes the critical handling and formulation limitations of traditional sulfur-containing amino acids[1]. Unlike free thiols, it is chemically stable against auto-oxidation in standard atmospheric conditions and aqueous formulations. Its N,N'-diacetylation significantly alters its isoelectric behavior and solvent compatibility, making it a premium choice for advanced pharmaceutical formulations, cell culture media supplementation, and specialized cosmetic applications where long-term shelf stability and controlled intracellular reduction are required .

Attempting to substitute DiNAC with its monomeric precursor, N-acetyl-L-cysteine (NAC), or its parent dimer, L-cystine, routinely leads to formulation failure in industrial and laboratory settings. NAC contains a highly reactive free sulfhydryl (-SH) group that rapidly auto-oxidizes in aqueous solutions and upon exposure to air, leading to unpredictable degradation and the generation of an unacceptable sulfurous odor (hydrogen sulfide) over time [1] [2]. Conversely, while L-cystine is a stable disulfide, it suffers from notoriously poor solubility in both water and organic solvents, rendering it virtually unprocessable for high-concentration liquid formulations [1]. DiNAC bridges this gap by providing the oxidative stability of a disulfide bond alongside the enhanced solubility and odor-free profile conferred by its N-acetyl groups, ensuring reproducible dosing and extended shelf-life.

Aqueous and Organic Solubility Enhancement vs. L-Cystine

L-Cystine is severely limited in industrial applications due to its extreme insolubility. Quantitative comparisons demonstrate that L-cystine achieves a maximum aqueous solubility of only 0.112 mg/mL at 25°C and is practically insoluble in standard organic solvents[1]. In stark contrast, the N,N'-diacetylation in DiNAC increases its solubility to approximately 10 mg/mL in standard phosphate-buffered saline (PBS, pH 7.2). Furthermore, DiNAC achieves high solubility in organic solvents, reaching ~25 mg/mL in ethanol and ~20 mg/mL in DMSO and DMF .

Evidence DimensionAqueous and organic solubility limit
Target Compound Data~10 mg/mL in PBS (pH 7.2); ~25 mg/mL in ethanol
Comparator Or BaselineL-Cystine (0.112 mg/mL in water; insoluble in ethanol)
Quantified Difference~89-fold increase in aqueous solubility and complete reversal of organic insolubility
Conditions25°C, neutral pH aqueous buffer (PBS) and standard organic solvents

This massive solubility advantage allows formulators to create concentrated, stable liquid solutions without requiring extreme pH adjustments that could degrade other active ingredients.

Solution Stability and Odor Mitigation vs. N-Acetyl-L-Cysteine (NAC)

Formulations utilizing the monomeric NAC are plagued by rapid auto-oxidation to DiNAC and the subsequent release of hydrogen sulfide gas, which produces a strong, unacceptable sulfurous odor [1]. Because DiNAC is already in the fully oxidized disulfide state, it is chemically stable in extracellular fluids and oxygen-exposed aqueous solutions. Patent literature and stability assays highlight that DiNAC does not degrade to release H2S under standard formulation conditions, maintaining a neutral organoleptic profile while acting as a latent, controlled-release source of cysteine that only activates upon intracellular reduction [1].

Evidence DimensionAuto-oxidation susceptibility and H2S generation
Target Compound DataStable disulfide; zero H2S odor generation in solution
Comparator Or BaselineN-Acetyl-L-Cysteine (NAC) (rapid auto-oxidation; strong sulfurous odor generation)
Quantified DifferenceComplete elimination of thiol-based auto-oxidation and associated off-gassing
ConditionsOxygen-exposed aqueous formulations and prolonged shelf storage

Eliminating the sulfurous odor and unpredictable degradation of free thiols is mandatory for consumer-facing cosmetics and long-term stable pharmaceutical liquids.

In Vivo Immunomodulatory Potency vs. NAC

Beyond its role as a stable precursor, DiNAC functions as a distinct pharmacophore with potent immunomodulatory effects. In rodent models of contact sensitivity (CS) and delayed-type hypersensitivity (DTH), oral administration of DiNAC enhances the CS reaction to oxazolone at exceptionally low doses. Quantitative in vivo studies reveal that DiNAC is effective at doses ranging from 0.003 to 30 µmol/kg, making it 100 to 1000 times more potent than NAC in modulating these specific immune responses[1]. This indicates that DiNAC operates via a stereochemically-defined disulfide mechanism rather than merely acting as a passive prodrug.

Evidence DimensionEffective dose for modulating contact sensitivity (CS)
Target Compound Data0.003 to 30 µmol/kg (DiNAC)
Comparator Or BaselineN-Acetyl-L-Cysteine (NAC)
Quantified Difference100 to 1000 times greater potency for DiNAC
ConditionsOral administration in BALB/c mice (oxazolone-sensitized CS reaction model)

For therapeutic research targeting atherosclerosis or immune modulation, DiNAC provides a uniquely potent, disulfide-driven mechanism of action that cannot be replicated by NAC.

Advanced Cosmetic and Dermatological Formulations

Due to its high aqueous solubility (~10 mg/mL) and complete lack of sulfurous off-gassing, DiNAC is the optimal choice for topical serums and creams designed to boost intracellular glutathione. It bypasses the severe formulation instability and odor issues associated with NAC, acting as a stable, controlled-release precursor[1].

Stable Cell Culture Media Supplementation

DiNAC serves as a highly stable, non-oxidizing supplement in specialized cell culture media (e.g., DMEM). It provides a controlled-release source of cysteine that resists extracellular degradation during prolonged incubation at 37°C, ensuring reproducible cellular dosing without the rapid auto-oxidation seen with free thiols[2].

Cardiovascular and Immunomodulatory Drug Development

Leveraging its 100–1000x greater potency in specific hypersensitivity models compared to NAC, DiNAC is the preferred active pharmaceutical ingredient (API) for research into redox-sensitive immunomodulators and anti-atherosclerotic therapies, where a stereochemically-defined disulfide mechanism is required[3].

Purity

>90% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

324.04497858 Da

Monoisotopic Mass

324.04497858 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5H6NA7JU5E

Other CAS

5545-17-5

Dates

Last modified: 08-15-2023
1: Böhler S, Neuhäuser-Berthold M, Wagner K, Virmani K, Bässler KH. [Cysteine in parenteral nutrition: comparative study of N-acetyl-cysteine and N,N-diacetylcystine in the rat model]. Infusionstherapie. 1988 Apr;15(2):89-92. German. PubMed PMID: 3135276.
2: Weber AL. Formation of the thioester, N,S-diacetylcysteine, from acetaldehyde and N,N'diacetylcystine in aqueous solution with ultraviolet light. J Mol Evol. 1981;17(2):103-7. PubMed PMID: 7253033.
3: Pettersson K, Kjerrulf M, Jungersten L, Johansson K, Långström G, Kalies I, Lenkei R, Walldius G, Lind L. The new oral immunomodulating drug DiNAC induces brachial artery vasodilatation at rest and during hyperemia in hypercholesterolemic subjects, likely by a nitric oxide-dependent mechanism. Atherosclerosis. 2008 Jan;196(1):275-82. PubMed PMID: 17157857.
4: Pettersson KS, Eliasson UB, Abrahamsson T, Wågberg M, Carrier M, Kengatharan KM. N,N-diacetyl-L-cystine improves endothelial function in atherosclerotic Watanabe heritable hyperlipidaemic rabbits. Basic Clin Pharmacol Toxicol. 2007 Jan;100(1):36-42. PubMed PMID: 17214609.
5: Wang P, Ren XC, Yu J, Lin Y, Wu XM. Influence of N,N'-diacetyl-L-cystine on D-galactosamine/lipopolysaccharide induced immunological liver failure in mice. Yao Xue Xue Bao. 2004 Oct;39(10):782-6. PubMed PMID: 15700816.
6: Pettersson K, Bergstrand H. The antiatherogenic effect of DiNAC: experimental findings supporting immunomodulation as a new treatment for atherosclerosis related diseases. Cardiovasc Drug Rev. 2003 Summer;21(2):119-32. Review. PubMed PMID: 12847563.
7: Wågberg M, Jansson AH, Westerlund C, Ostlund-Lindqvist AM, Särnstrand B, Bergstrand H, Pettersson K. N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis. J Pharmacol Exp Ther. 2001 Oct;299(1):76-82. PubMed PMID: 11561065.
8: Doggrell SA. Immunomodulation with DiNAC-- a new approach to the treatment of atherosclerosis? Expert Opin Investig Drugs. 2002 May;11(5):717-20. PubMed PMID: 11996652.
9: Boräng S, Andersson T, Thelin A, Larsson M, Odeberg J, Lundeberg J. Monitoring of the subtraction process in solid-phase representational difference analysis: characterization of a candidate drug. Gene. 2001 Jun 27;271(2):183-92. PubMed PMID: 11418239.
10: Särnstrand B, Jansson AH, Matuseviciene G, Scheynius A, Pierrou S, Bergstrand H. N,N'-Diacetyl-L-cystine-the disulfide dimer of N-acetylcysteine-is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents. J Pharmacol Exp Ther. 1999 Mar;288(3):1174-84. PubMed PMID: 10027856.
11: Jaworska M, Szulińska G, Wilk M, Tautt J. Capillary electrophoretic separation of N-acetylcysteine and its impurities as a method for quality control of pharmaceuticals. J Chromatogr A. 1999 Aug 20;853(1-2):479-85. PubMed PMID: 10486756.
12: Toussaint B, Pitti C, Streel B, Ceccato A, Hubert P, Crommen J. Quantitative analysis of N-acetylcysteine and its pharmacopeial impurities in a pharmaceutical formulation by liquid chromatography-UV detection-mass spectrometry. J Chromatogr A. 2000 Oct 27;896(1-2):191-9. PubMed PMID: 11093654.

Explore Compound Types